molecular formula C7H2BrF3O B2636597 3-Bromo-2,5,6-trifluorobenzaldehyde CAS No. 137234-99-2

3-Bromo-2,5,6-trifluorobenzaldehyde

Cat. No.: B2636597
CAS No.: 137234-99-2
M. Wt: 238.991
InChI Key: IAZJZAXUIHMQGF-UHFFFAOYSA-N
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Description

3-Bromo-2,5,6-trifluorobenzaldehyde (CAS: Not explicitly provided; molecular formula: C₇H₂BrF₃O) is a halogenated and fluorinated benzaldehyde derivative. Its structure features a benzaldehyde core substituted with bromine at position 3 and fluorine atoms at positions 2, 5, and 4. This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical intermediates, due to the electron-withdrawing effects of fluorine and bromine, which enhance reactivity in cross-coupling reactions or nucleophilic substitutions .

Properties

IUPAC Name

3-bromo-2,5,6-trifluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZJZAXUIHMQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,5,6-trifluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzaldehydes can be formed.

    Oxidation Products: 3-Bromo-2,5,6-trifluorobenzoic acid.

    Reduction Products: 3-Bromo-2,5,6-trifluorobenzyl alcohol.

Scientific Research Applications

3-Bromo-2,5,6-trifluorobenzaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2,5,6-trifluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity, making it a valuable tool in biochemical studies. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 3-Bromo-2,5,6-trifluorobenzaldehyde and analogous compounds in terms of structure, reactivity, and applications.

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound Br (C3), F (C2, C5, C6), CHO (C1) C₇H₂BrF₃O High reactivity in Suzuki couplings; used in drug intermediates.
3-Bromo-4-(trifluoromethoxy)benzaldehyde Br (C3), CF₃O (C4), CHO (C1) C₈H₄BrF₃O₂ Enhanced lipophilicity; potential agrochemical applications.
3-Bromo-2-fluoro-6-hydroxybenzaldehyde Br (C3), F (C2), OH (C6), CHO (C1) C₇H₄BrFO₂ Polar due to -OH; used in fluorescent probes.
3-Bromo-2,5,6-trimethoxybenzoic acid Br (C3), OMe (C2, C5, C6), COOH (C1) C₁₀H₁₁BrO₅ Electron-donating methoxy groups reduce electrophilicity.

Structural and Reactivity Analysis

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The trifluorinated derivative exhibits stronger electron-withdrawing effects compared to methoxy-substituted analogs (e.g., 3-Bromo-2,5,6-trimethoxybenzoic acid), making it more reactive in electrophilic aromatic substitution or palladium-catalyzed reactions .
    • The hydroxyl group in 3-Bromo-2-fluoro-6-hydroxybenzaldehyde introduces hydrogen-bonding capacity, which is absent in the trifluorinated compound, altering solubility and biological activity .
  • Synthetic Utility :

    • This compound’s bromine and fluorine substituents make it a versatile precursor for synthesizing polyfluorinated biaryl systems, a common motif in kinase inhibitors .
    • In contrast, methoxy-substituted analogs (e.g., 3-Bromo-2,5,6-trimethoxybenzoic acid) are more suited for synthesizing natural product derivatives due to their resemblance to lignin fragments .

Biological Activity

3-Bromo-2,5,6-trifluorobenzaldehyde (CAS Number: 137234-99-2) is an organic compound characterized by its unique halogenated structure, featuring one bromine atom and three fluorine atoms attached to a benzaldehyde moiety. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

The presence of bromine and fluorine enhances the reactivity and binding affinity of this compound. The aldehyde functional group allows for the formation of covalent bonds with nucleophilic sites on proteins, which can modulate their activity. This characteristic makes it a valuable tool in biochemical studies aimed at understanding enzyme mechanisms or receptor interactions.

Key Characteristics:

  • Molecular Formula : C7H2BrF3O
  • CAS Number : 137234-99-2
  • Reactivity : Enhanced due to halogen substituents

Potential Biological Activities:

  • Antimicrobial Activity : Halogenated benzaldehydes are known to possess antimicrobial properties.
  • Antitumor Activity : Compounds with similar structures have shown promise in cancer research.
  • Enzyme Interaction Studies : Used as a probe in biochemical assays to study enzyme-substrate interactions.

Study 1: Enzyme Interaction

In a biochemical assay context, this compound has been employed to study enzyme-substrate interactions. The aldehyde group facilitates the formation of covalent bonds with nucleophilic residues in enzymes, potentially leading to altered enzymatic activity.

Study 2: Antitumor Potential

Research into halogenated benzaldehydes has indicated that these compounds may inhibit tumor cell proliferation. While specific data on this compound is scarce, related compounds have demonstrated significant anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameAntimicrobial ActivityAntitumor ActivityMechanism of Action
This compoundYesPotentialEnzyme interaction
3-Bromo-2,4,5-trifluorobenzaldehydeYesYesInduction of apoptosis
2,3-Difluoro-4-methylbenzaldehydeModerateYesInhibition of cell proliferation

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